1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c23-21(27)17-10-12-26(13-11-17)14-20-24-22(25-29-20)18-6-8-19(9-7-18)28-15-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZZQJERSNLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Benzyloxyphenyl Group: This step involves the attachment of the benzyloxyphenyl group to the oxadiazole ring through a substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is then introduced through a cyclization reaction involving suitable precursors.
Final Coupling: The final step involves coupling the piperidine ring with the oxadiazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxyphenyl group and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Biology: It is studied for its interactions with biological systems, including its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industry: It may be used in the synthesis of other complex organic compounds and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical characteristics, and biological activities:
Key Structural and Functional Differences
Substituent Effects :
- Benzyloxy (Target Compound) : The benzyloxy group is electron-rich, enabling π-π stacking and hydrogen bonding. However, its bulkiness may reduce solubility compared to smaller groups like trifluoromethyl .
- Trifluoromethyl (Compound 7, 9) : This electron-withdrawing group enhances metabolic stability and may improve binding to hydrophobic pockets in targets like GLP-1R .
- Fluorine () : Fluorine increases lipophilicity and bioavailability, as seen in many FDA-approved drugs .
Biological Activity: Compound 9’s trifluoromethyl and morpholine groups contribute to its role as a GLP-1R PAM with high potency, suggesting that electronic and steric factors are critical for receptor interaction .
Synthetic Feasibility: Trifluoromethyl-substituted analogs (e.g., Compound 7) are synthesized in high yields (~89%), likely due to the stability of the trifluoromethyl group under reaction conditions .
Physicochemical Properties
- Melting Points : Trifluoromethyl derivatives (Compounds 7, 9) exhibit higher melting points (187–207°C) than benzyloxy analogs (estimated lower due to reduced crystallinity).
- Solubility : The benzyloxy group’s hydrophobicity may reduce aqueous solubility compared to morpholine-containing derivatives (Compound 9) .
- Spectroscopic Data : IR peaks for oxadiazole derivatives typically appear near 1628–1326 cm⁻¹, corresponding to C=N and C-O stretches .
Research Implications
- Drug Design: The trifluoromethyl group’s success in Compound 9 highlights its utility in enhancing potency and stability. However, the benzyloxy group in the target compound could be explored for novel target engagement, particularly in diseases where π-π interactions are critical.
- SAR Studies : Systematic substitution of the phenyl ring (e.g., benzyloxy vs. trifluoromethyl vs. halogen) could elucidate optimal groups for balancing solubility, potency, and metabolic stability .
Biological Activity
The compound 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide is a derivative of the 1,2,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.5 g/mol. The structure features a piperidine ring linked to an oxadiazole moiety and a benzyloxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole core have demonstrated a wide range of biological activities including:
- Antimicrobial Activity : Many derivatives exhibit significant antibacterial, antifungal, and antiviral properties.
- Anticancer Effects : Some studies suggest potential in inhibiting tumor growth.
- Neurological Effects : Certain derivatives have shown promise in modulating neurotransmitter activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring possess notable antimicrobial properties. For instance:
- Dhumal et al. (2016) reported that compounds with the oxadiazole scaffold exhibited strong inhibition against Mycobacterium bovis BCG, targeting the enoyl reductase (InhA) enzyme involved in fatty acid biosynthesis .
- Salama et al. (2020) synthesized various 2-amino-1,3,4-oxadiazole derivatives that showed enhanced antibacterial activity against strains such as Staphylococcus aureus and MRSA, with some compounds outperforming standard antibiotics like vancomycin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 29a | S. aureus | 0.03 | Salama et al. (2020) |
| 29b | MRSA | 0.015 | Salama et al. (2020) |
| 8a | M. bovis BCG | Inhibition | Dhumal et al. (2016) |
Anticancer Potential
The anticancer properties of oxadiazole derivatives have also been explored:
- A study highlighted that specific oxadiazole compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival .
The mechanisms through which these compounds exert their effects are multifaceted:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways or biosynthesis processes.
- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, influencing neurological functions.
- Cell Cycle Disruption : Certain derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis.
Case Studies
Recent studies have further elucidated the biological activities of related compounds:
- Monoamine Oxidase Inhibition : A study on related benzyloxyphenyl oxadiazoles revealed potent inhibition of monoamine oxidase type B (MAO-B), suggesting potential applications in treating neurological disorders such as Parkinson's disease .
Table 2: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for preparing 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under reflux conditions .
- Step 2 : Introduction of the piperidine-4-carboxamide moiety through nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity.
Critical parameters include temperature control during cyclization (80–100°C) and anhydrous conditions for coupling steps .
Q. How can the structural integrity of this compound be validated experimentally?
Key characterization methods include:
- NMR Spectroscopy : Confirm the presence of the benzyloxy group (aromatic protons at δ 7.2–7.4 ppm), oxadiazole ring (C=N resonance in 13C NMR), and piperidine carboxamide (amide proton at δ 6.5–7.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₃H₂₅N₄O₃: 405.1922) .
- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of fine particles .
- Storage : Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid proximity to oxidizing agents .
- Waste Disposal : Classify as hazardous organic waste; incinerate via licensed facilities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the benzyloxy substituent for enhanced σ-receptor affinity?
- Approach : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the benzyloxy phenyl ring.
- Testing : Radioligand binding assays (e.g., [³H]DTG for σ1/σ2 receptors) to measure Ki values. Computational docking (AutoDock Vina) identifies key interactions with receptor binding pockets .
- Findings : Substitutions at the para position of the benzyloxy group significantly impact affinity. For example, –F or –CF₃ groups may enhance lipophilicity and membrane permeability .
Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), blood-brain barrier penetration, and CYP450 inhibition.
- Toxicity Profiling : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks. For this compound, high predicted LD50 (>500 mg/kg) suggests low acute toxicity .
- Molecular Dynamics (MD) : Simulate binding stability with σ-receptors over 100 ns trajectories to identify critical hydrogen bonds (e.g., between carboxamide and Tyr173 residues) .
Q. What experimental designs address discrepancies in bioactivity data across different assay systems?
- Case Example : If in vitro σ-receptor affinity (IC₅₀ = 50 nM) conflicts with in vivo efficacy (ED₅₀ = 10 mg/kg in rodent models):
- Hypothesis : Poor bioavailability due to first-pass metabolism.
- Testing : Administer the compound via IV and oral routes; measure plasma concentration (LC-MS/MS) and brain penetration (microdialysis).
- Resolution : If oral bioavailability is <10%, consider prodrug strategies (e.g., esterification of the carboxamide) .
Q. How to design a robust formulation for in vivo neuropharmacological studies?
- Vehicle Selection : Use 10% DMSO + 40% PEG-300 + 50% saline for IP injection to ensure solubility (>5 mg/mL).
- Dose Optimization : Conduct dose-escalation studies (1–30 mg/kg) to establish therapeutic index. Monitor adverse effects (e.g., sedation, respiratory depression) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C for autoradiography to quantify uptake in brain regions (e.g., striatum, cortex) .
Methodological Notes
- Contradictions in Synthesis Yields : reports 79.9% yield for a piperidine carboxamide analog via oxalic acid precipitation, while cites lower yields (50–60%) for similar reactions. Optimize stoichiometry (1.2:1 molar ratio of acylating agent to piperidine) to improve efficiency .
- Data Reproducibility : Ensure anhydrous conditions for oxadiazole cyclization; trace moisture can hydrolyze intermediates, leading to byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
